molecular formula C11H8ClN5OS B14119269 (2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

(2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B14119269
M. Wt: 293.73 g/mol
InChI Key: RCHXEYSWPLCLGP-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a triazole ring and a chlorophenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the chlorophenyl group with the triazole-thiazolidinone intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in cell wall synthesis. In cancer cells, it may target specific signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-bromophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
  • (2Z)-3-(4-fluorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
  • (2Z)-3-(4-methylphenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one apart from its analogs is the presence of the chlorine atom in the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C11H8ClN5OS

Molecular Weight

293.73 g/mol

IUPAC Name

(2Z)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11-

InChI Key

RCHXEYSWPLCLGP-PTNGSMBKSA-N

Isomeric SMILES

C1C(=O)N(/C(=N/N2C=NN=C2)/S1)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.